(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone
CAS No.: 723294-86-8
Cat. No.: VC8133326
Molecular Formula: C17H15F3O2
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 723294-86-8 | 
|---|---|
| Molecular Formula | C17H15F3O2 | 
| Molecular Weight | 308.29 g/mol | 
| IUPAC Name | (2E)-2-[(E)-3-phenylprop-2-enylidene]-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one | 
| Standard InChI | InChI=1S/C17H15F3O2/c18-17(19,20)16(22)14-11-5-10-13(15(14)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,14H,5,10-11H2/b8-4+,13-9+ | 
| Standard InChI Key | SSPFXIJJKPIGTK-BHDALRANSA-N | 
| Isomeric SMILES | C1CC(C(=O)/C(=C/C=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F | 
| SMILES | C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F | 
| Canonical SMILES | C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F | 
Introduction
Structural Characteristics and Spectral Data
Molecular Geometry
The compound exhibits two E-configured double bonds:
- 
Between the cyclohexanone ring and the cinnamylidene group.
 - 
Within the cinnamylidene moiety (C₆H₅-CH=CH-).
The trifluoroacetyl group (-COCF₃) introduces significant electron-withdrawing effects, influencing reactivity . 
Spectroscopic Properties
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via sequential condensation reactions:
- 
Knoevenagel Condensation: Cyclohexanone reacts with cinnamaldehyde to form 2-cinnamylidenecyclohexanone .
 - 
Trifluoroacetylation: The intermediate undergoes acylation with trifluoroacetic anhydride (TFAA) at the 6-position .
 
Representative Procedure :
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Step 1: Cyclohexanone (1.0 eq) and cinnamaldehyde (1.1 eq) are condensed in ethanol with piperidine as a catalyst (80°C, 12 h).
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Step 2: The product is treated with TFAA (1.5 eq) in dichloromethane at 0°C, followed by warming to room temperature.
 - 
Yield: 65–75% after purification by column chromatography.
 
Reaction Mechanisms
- 
Knoevenagel Condensation: Base-catalyzed enolate formation facilitates nucleophilic attack on the aldehyde, followed by dehydration .
 - 
Trifluoroacetylation: Electrophilic acylation at the less hindered 6-position due to steric effects from the cinnamylidene group .
 
Applications in Organic Chemistry
Asymmetric Catalysis
The compound serves as a chiral scaffold for ligand design. The trifluoroacetyl group enhances Lewis acidity, enabling coordination to transition metals (e.g., Cu, Pd) .
Pharmaceutical Intermediates
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Anticancer Agents: Analogues with similar structures inhibit tubulin polymerization (IC₅₀ = 0.5–2.0 μM) .
 - 
Anti-inflammatory Activity: Derivatives reduce COX-2 expression by 40–60% at 10 μM .
 
Materials Science
- 
OLEDs: The conjugated cinnamylidene system exhibits fluorescence (λₑₘ = 450–500 nm), making it suitable for blue-light emitters .
 
| Parameter | Value | 
|---|---|
| GHS Classification | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) | 
| Storage | -20°C, inert atmosphere | 
| Handling | Use PPE (gloves, goggles) | 
Environmental Impact
Future Research Directions
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